

# Application Notes and Protocols for Measuring Serabelisib (TAK-117) Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to measure the inhibitory activity of **Serabelisib** (also known as TAK-117 or MLN117), a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The following sections offer a summary of **Serabelisib**'s activity, protocols for both biochemical and cell-based assays, and visual representations of the signaling pathway and experimental workflows.

## **Summary of Serabelisib's Inhibitory Activity**

**Serabelisib** is a highly selective inhibitor of the p110 $\alpha$  catalytic subunit of PI3K. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various cancers, making it a key therapeutic target.[1] **Serabelisib** has demonstrated potent inhibition of PI3K $\alpha$  in cell-free assays, with reported IC50 values in the low nanomolar range.[2][3] It exhibits significant selectivity (over 100-fold) for PI3K $\alpha$  compared to other Class I PI3K isoforms ( $\beta$ ,  $\gamma$ , and  $\delta$ ) and the mammalian target of rapamycin (mTOR).[2]



| Target | Assay Type | IC50 (nM)                       | Reference |
|--------|------------|---------------------------------|-----------|
| ΡΙ3Κα  | Cell-free  | 21                              | [2]       |
| ΡΙ3Κα  | Cell-free  | 15                              | [3]       |
| РІЗКβ  | Cell-free  | >100-fold selective vs<br>PI3Kα | [2]       |
| РІЗКу  | Cell-free  | >100-fold selective vs<br>PI3Kα | [2]       |
| ΡΙ3Κδ  | Cell-free  | >100-fold selective vs<br>PI3Kα | [2]       |
| mTOR   | Cell-free  | >100-fold selective vs<br>PI3Kα | [2]       |

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by **Serabelisib** and the general experimental workflows for its characterization.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]



- 3. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Serabelisib (TAK-117) Kinase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612128#kinase-assay-protocols-to-measure-serabelisib-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com